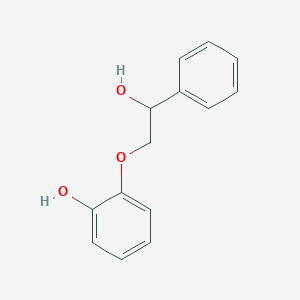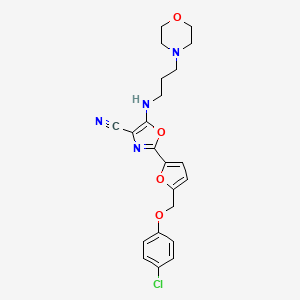
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxazole derivatives often involves the reaction of morpholine-based compounds with various carbonitriles and further chemical modifications. For example, 5-Morpholino-1,3-oxazole-4-carbonitriles containing phthalimidobutyl or phthalimidopentyl substituents have been synthesized, demonstrating the flexibility and complexity in synthesizing oxazole derivatives (Chumachenko et al., 2014).
Molecular Structure Analysis
The structural analysis of similar molecules reveals intricate arrangements, where the presence of morpholine, oxazole, and furan components contributes to the molecule's reactivity and properties. The structural characteristics are crucial for understanding the molecular interactions and reactivity patterns of the compound (Yamagata et al., 1992).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted in their interactions with hydrazine hydrate, leading to various recyclization products and demonstrating the compound's ability to undergo significant structural transformations (Chumachenko et al., 2014). This reactivity is further evidenced in the synthesis of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, showcasing the diverse chemical reactions possible with oxazole derivatives (Chumachenko et al., 2011).
Applications De Recherche Scientifique
Antimicrobial Activities
- Synthesis and Testing : A study by Bektaş et al. (2007) discusses the synthesis of derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. The compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
- Design and Synthesis for Antimicrobial Use : Another study by Başoğlu et al. (2013) involved the design and synthesis of azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some of these derivatives displayed activity against tested microorganisms (Başoğlu et al., 2013).
Inhibitors in Cellular Processes
- Src Kinase Inhibitors : Boschelli et al. (2001) focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. These compounds, including variations with morpholine groups, demonstrated significant inhibition of Src-mediated cell proliferation, indicating their potential in cancer research and therapy (Boschelli et al., 2001).
Chemical Interactions and Synthesis
- Reactions with Hydrazine Hydrate : Chumachenko et al. (2014) explored the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to various reaction products. This study provides insights into the chemical behavior of such compounds (Chumachenko et al., 2014).
Optoelectronic Properties
- Exploration of Optoelectronic Properties : A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which include structures similar to the compound . These findings are relevant for applications in material science and optoelectronics (Irfan et al., 2020).
Propriétés
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c23-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-26-19(14-24)21(31-22)25-8-1-9-27-10-12-28-13-11-27/h2-7,25H,1,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYUAPRLAHBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)
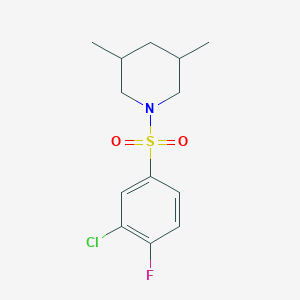

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
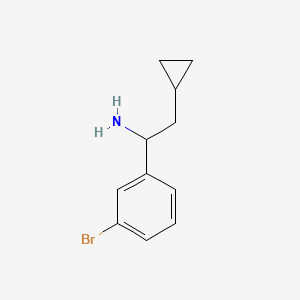
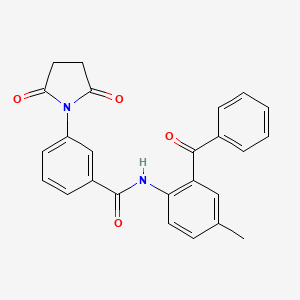

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
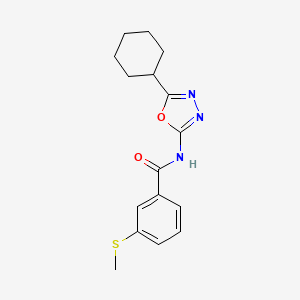
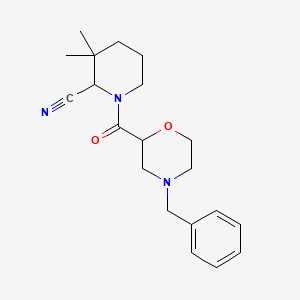
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

